molecular formula C19H19N3O3S B2916474 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1903488-07-2

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2916474
CAS No.: 1903488-07-2
M. Wt: 369.44
InChI Key: IBXOTLKYEJVMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that combines two pharmaceutically relevant heterocyclic systems: a 2-oxo-1,2-dihydropyridine (also known as a 2-pyridone) and a phenyl-thiazole carboxamide. The 2-oxodihydropyridine scaffold is a privileged structure in medicinal chemistry and is recognized as a key component in several biologically active compounds. For instance, derivatives of this core have been developed into highly potent and selective inhibitors of epigenetic targets like EZH2, which have shown robust antitumor activity in preclinical models and advanced to clinical trials . Furthermore, pyridine and dihydropyridine rings are found in numerous FDA-approved drugs, underscoring the scaffold's fundamental importance in drug design . The second key component, the thiazole carboxamide, is another significant heterocycle with a broad spectrum of reported biological activities. Recent scientific literature describes novel thiazole carboxamide derivatives being synthesized and evaluated for their potential as cyclooxygenase (COX) inhibitors and for their cytotoxic activity against various cancer cell lines . The specific molecular framework of a phenyl-thiazole carboxamide has been the subject of research in its own right, with studies exploring its potential as a core structure for developing new anticancer agents . The integration of these two motifs into a single molecule via a flexible ethyl linker creates a complex hybrid structure. This design strategy aims to merge the distinct pharmacological potential of each moiety, making this compound a valuable chemical tool for researchers. Its primary research value lies in exploring structure-activity relationships (SAR) for hybrid heterocyclic compounds, screening for novel biological activities in areas such as enzyme inhibition or anticancer research, and serving as a synthetic intermediate for further chemical diversification. This product is intended for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-10-15(25-2)11-17(23)22(13)9-8-20-18(24)16-12-26-19(21-16)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXOTLKYEJVMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as altered gene expression or disrupted cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Class Core Heterocycle Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyridinone + Thiazole 4-Methoxy, 6-methyl (pyridinone); Phenyl Not reported
WHO Antineoplastic Agent Pyridinone + Indolizine 4-Methoxy, 6-methyl; Trifluoroethyl-piperazine Not reported
Thiazolidinone Derivatives Thiazolidinone 4-Chlorophenyl, benzothiazole ~350–400 (estimated)
Triazole-Carboxamide Pyridazinone + Triazole Thiophen-2-yl 392.4

Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer effects, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Antitumor Effects

Recent studies have highlighted the compound's robust antitumor activity . In a Karpas-422 xenograft model, the compound demonstrated significant tumor suppression when administered at a dose of 160 mg/kg twice daily (BID). The mechanism of action appears to involve the inhibition of the Polycomb Repressive Complex 2 (PRC2), particularly targeting EZH2, a key enzyme involved in histone methylation and transcriptional repression associated with various cancers .

The compound acts as a selective inhibitor of EZH2, with an impressive biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. This selectivity suggests that it could effectively disrupt cancer cell proliferation by reversing the transcriptional silencing caused by PRC2 dysregulation .

In Vitro Studies

In vitro assays have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against several human cancer cell lines, revealing IC50 values that indicate its potential as an effective anticancer agent. The following table summarizes some key findings from in vitro studies:

Cell Line IC50 (μM) Effect
Karpas-4220.032Significant proliferation inhibition
HCT116 (Colon Cancer)4.363Moderate activity compared to doxorubicin
HepG2 (Liver Cancer)1.5Effective against liver cancer cells

Clinical Trials

The compound is currently undergoing Phase I clinical trials aimed at evaluating its safety and efficacy in humans. Early results suggest promising outcomes in terms of tolerability and preliminary efficacy markers .

Comparative Studies

Comparative studies with other known EZH2 inhibitors have shown that this compound exhibits superior potency and selectivity. For instance, it outperformed CPI-1205, another EZH2 inhibitor, in both biochemical assays and cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.